molecular formula C16H14FN3O2S B10990110 N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzenesulfonamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzenesulfonamide

Cat. No.: B10990110
M. Wt: 331.4 g/mol
InChI Key: LPNQJDUOXMPCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a benzimidazole core substituted with a cyclopropyl group at position 2 and a 4-fluorophenylsulfonamide moiety at position 5. The benzimidazole scaffold is known for its versatility in medicinal chemistry, often contributing to interactions with biological targets via hydrogen bonding and π-π stacking.

Properties

Molecular Formula

C16H14FN3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C16H14FN3O2S/c17-11-3-6-13(7-4-11)23(21,22)20-12-5-8-14-15(9-12)19-16(18-14)10-1-2-10/h3-10,20H,1-2H2,(H,18,19)

InChI Key

LPNQJDUOXMPCRX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This compound features a sulfonamide functional group along with a 4-fluorobenzene substituent, which enhances its pharmacological properties. The following article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H15FN3O2S\text{C}_{15}\text{H}_{15}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

Key Features

  • Benzimidazole Moiety : Confers significant biological activity and can undergo electrophilic substitutions.
  • Cyclopropyl Group : Enhances the structural diversity and potential interactions with biological targets.
  • Sulfonamide Group : Known for its reactivity and ability to participate in various biological processes.

Kinase Inhibition

Research indicates that this compound is particularly effective in inhibiting the mammalian target of rapamycin (mTOR) pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, making it a significant target in cancer therapy.

The inhibition of mTOR leads to:

  • Reduced Cell Proliferation : Inhibition of signaling pathways that promote tumor growth.
  • Increased Apoptosis : Enhanced programmed cell death in cancer cells.

Comparative Activity with Related Compounds

The following table summarizes the biological activities of this compound compared to other benzimidazole derivatives:

Compound NamemTOR InhibitionCytotoxicity (IC50)Antiproliferative Activity
This compoundHigh30 µMYes
2-Aminobenzimidazole Derivative AModerate50 µMYes
2-Aminobenzimidazole Derivative BLow>100 µMNo

Case Studies

  • Cancer Cell Lines : In vitro studies have shown that this compound significantly reduces the viability of various cancer cell lines, including breast and prostate cancer cells. The compound's effectiveness was evaluated through MTT assays, demonstrating a dose-dependent response.
  • Animal Models : Preliminary in vivo studies using rodent models have indicated that administration of this compound leads to reduced tumor growth compared to control groups. The results suggest potential for further development as an anti-cancer agent.

Interaction Studies

Interaction studies have demonstrated that this compound effectively inhibits mTOR activity, impacting downstream signaling pathways involved in cell growth and metabolism. Further investigations are required to explore its interactions with other kinases and assess potential off-target effects, which could inform its safety profile and therapeutic index.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key features of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzenesulfonamide with structurally related sulfonamide derivatives from the evidence:

Compound Name (Reference) Core Structure Substituents Molecular Formula Melting Point (°C) Notable Features
Target Compound Benzimidazole 2-cyclopropyl, 5-(4-fluorosulfonamide) C₁₆H₁₄FN₃O₂S* N/A Rigid benzimidazole core; fluorophenyl group
4'-(4-Fluorobenzenesulfonamide)-4-hydroxychalcone (4h) Chalcone 4-hydroxy, 4-fluorosulfonamide C₂₁H₁₆FNO₄S 179–180 Extended conjugated system; high melting point
N-(2,3-dihydro-1H-inden-4-yl)-4-fluorobenzenesulfonamide (12c) Indene 4-fluorosulfonamide C₁₅H₁₄FNO₂S 115–117 Non-aromatic indene core; lower melting point
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1-naphthalenesulfonamide (14) Tetrahydronaphthalene 1-naphthalenesulfonamide C₂₀H₂₀N₂O₂S 187–189 Bulky naphthyl group; high melting point
Compound 1,2,4-Triazole Allyl, 4-fluorobenzyl, 4-chlorophenyl C₁₉H₁₈ClFN₄O₂S₂ N/A Dual halogenation (F, Cl); sulfur-rich structure

*Calculated molecular formula based on structural analysis.

Key Observations :

  • Triazole-based analogs (e.g., ) introduce additional hydrogen-bonding sites .
  • Substituent Effects : The 4-fluorophenyl group is common in the target compound, 4h, and 12c, suggesting a preference for electron-withdrawing substituents to modulate electronic properties. Bulky groups (e.g., naphthyl in compound 14) correlate with higher melting points due to enhanced crystal packing .
  • Melting Points : Chalcone derivatives (4h) exhibit higher melting points (>170°C) compared to indene-based compounds (12c, ~115°C), likely due to extended conjugation and intermolecular hydrogen bonding from the hydroxyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.